

A Technical Guide to the Physical and Chemical Properties of Barium Sulfite

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Introduction

Barium sulfite (BaSO₃) is an inorganic compound that presents as a white powder or crystalline solid. It is the barium salt of sulfurous acid. While its applications are not as widespread as barium sulfate, it serves as a key intermediate in certain industrial processes, including the carbothermal reduction of barium sulfate to barium sulfide.[1] This guide provides a comprehensive overview of the core physical and chemical properties of barium sulfite, along with detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Barium sulfite is characterized by its high density and low solubility in water. It is stable under standard conditions but decomposes at elevated temperatures.

Physical Properties

The primary physical characteristics of **barium sulfite** are summarized below. It is a dense, white solid that is insoluble in water and organic solvents like ethanol.[1][2]



Property	Value	References
Chemical Formula	BaSO₃	[1][3][4][5]
Molar Mass	217.39 g/mol	[1][3][4][6]
Appearance	White monoclinic crystals or powder	[1][2][4][7]
Density	4.44 g/cm ³	[1][2][8]
Melting Point	Decomposes upon heating	[1][4][9]
Boiling Point	Not Applicable	[4][9]
Solubility in Water	0.0197 g/100 g H ₂ O (at 20°C) 0.0018 g/100 g H ₂ O (at 80°C)	[3][7][8][10]
Solubility Product (Ksp)	$5.0 \times 10^{-10} \text{ mol}^2 \text{ kg}^{-2}$	[11]
Solubility in Other Solvents	Insoluble in ethanol, acetone, and methyl acetate	[1][2][3]
Crystal Structure	Monoclinic	[1][2][7]

Chemical Properties

Barium sulfite exhibits reactivity typical of a salt derived from a heavy alkaline earth metal and a weak acid.

• Thermal Decomposition: When heated, **barium sulfite** decomposes to form barium oxide (BaO) and sulfur dioxide (SO₂) gas.[2][7][8] This decomposition is reported to occur at temperatures around 480°C.[2][7][8]

$$BaSO_3(s) \rightarrow BaO(s) + SO_2(g)$$

Reaction with Acids: It is readily soluble in dilute strong acids, such as hydrochloric acid
(HCl), where it decomposes to form the corresponding barium salt, water, and sulfur dioxide
gas.[2][7][11][12]

$$BaSO_3(s) + 2HCl(aq) \rightarrow BaCl_2(aq) + H_2O(l) + SO_2(g)$$



 Industrial Intermediate: Barium sulfite is an intermediate in the production of barium sulfide from barium sulfate. In this process, barium sulfate is first reduced to barium sulfite.[1]

Experimental Protocols

This section details methodologies for the laboratory-scale synthesis and analysis of **barium** sulfite.

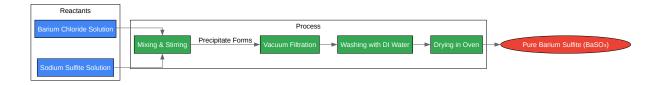
Synthesis of Barium Sulfite via Precipitation

A common and straightforward method for preparing **barium sulfite** is through a precipitation reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble sulfite, such as sodium sulfite (Na₂SO₃).[2][7][13]

Methodology:

- Prepare Reactant Solutions: Prepare an aqueous solution of barium chloride (e.g., 0.5 M) and an equimolar aqueous solution of sodium sulfite (0.5 M).
- Precipitation: Slowly add the sodium sulfite solution to the barium chloride solution with constant stirring. A white precipitate of **barium sulfite** will form immediately. BaCl₂(aq) + Na₂SO₃(aq) → BaSO₃(s) + 2NaCl(aq)
- Digestion: Gently heat the mixture to near boiling and allow it to stand for approximately 20-30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.
- Filtration: Separate the precipitate from the supernatant liquid by vacuum filtration using a Büchner funnel and ashless filter paper.
- Washing: Wash the precipitate on the filter paper several times with deionized water to remove soluble impurities, primarily sodium chloride.
- Drying: Dry the purified barium sulfite precipitate in an oven at 110-120°C to a constant weight.





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Experimental workflow for the synthesis of barium sulfite.

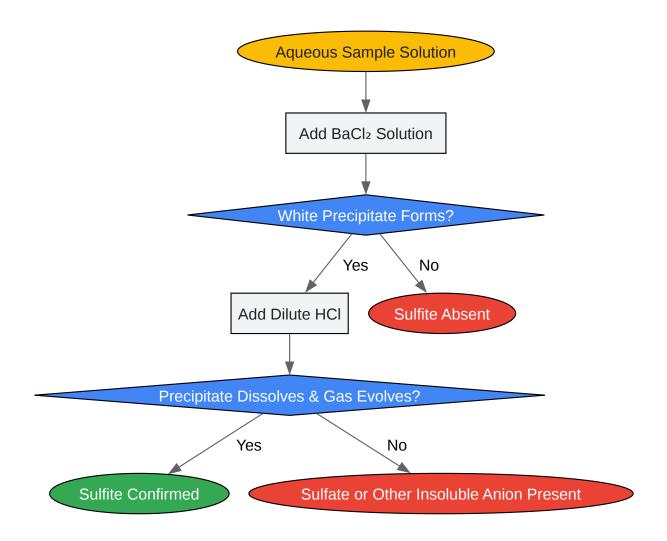
Analysis of Sulfite using Barium Chloride

This protocol describes a classic qualitative test for the presence of the sulfite ion in an aqueous sample, followed by a quantitative determination method.[11][12]

2.2.1 Qualitative Analysis

- Sample Preparation: Prepare an aqueous solution of the unknown sample. If the sample is not water-soluble, a sodium carbonate extract can be prepared.[12]
- Precipitation Test: Add a few drops of barium chloride (BaCl₂) solution to the sample solution.
 The formation of a white precipitate suggests the presence of sulfite, carbonate, or sulfate ions.[12]
- Acidification: To the mixture containing the precipitate, add dilute hydrochloric acid (HCl) dropwise.
 - Positive Result for Sulfite: If the precipitate dissolves and a colorless gas with a pungent odor (sulfur dioxide) is evolved, the presence of sulfite is confirmed.[12]
 - Differentiation: A carbonate precipitate would also dissolve but would produce an odorless gas (carbon dioxide). A sulfate precipitate would not dissolve in the acid.





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Logical workflow for the qualitative analysis of sulfite.

2.2.2 Quantitative Analysis (Iodometric Titration)

The concentration of sulfite in a saturated **barium sulfite** solution can be determined accurately using iodometric titration.[11]

Sample Preparation: A precisely measured volume of the saturated barium sulfite solution is acidified with a known excess of a standardized iodine solution. The sulfite ion is oxidized by iodine to the sulfate ion. SO₃²-(aq) + I₂(aq) + H₂O(I) → SO₄²-(aq) + 2I⁻(aq) + 2H⁺(aq)



- Back Titration: The unreacted iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
- Endpoint Determination: The endpoint is reached when the blue color of the starch-iodine complex disappears.
- Calculation: By knowing the initial amount of iodine and the amount that reacted with the thiosulfate, the amount of iodine that reacted with the sulfite can be calculated. This, in turn, allows for the determination of the original sulfite concentration.

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